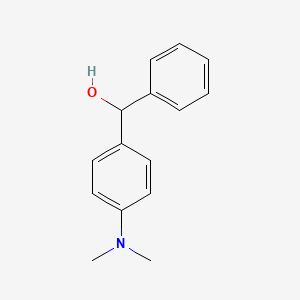

4-(Dimethylamino)benzhydrol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

[4-(dimethylamino)phenyl]-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-16(2)14-10-8-13(9-11-14)15(17)12-6-4-3-5-7-12/h3-11,15,17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCFIOPJQDOOQQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90322743 | |

| Record name | 4-(Dimethylamino)benzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90322743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7494-77-1 | |

| Record name | NSC401958 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401958 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Dimethylamino)benzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90322743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Properties and Analysis of C15H17NO Isomers: Focus on the Dissociative Anesthetics Diphenidine and Ephenidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical formula C15H17NO represents a diverse landscape of isomeric structures, each with unique physicochemical properties and pharmacological activities. Among these, the diarylethylamines diphenidine and ephenidine have emerged as significant compounds of interest within the scientific community, primarily due to their potent dissociative effects mediated through the antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1][2] This technical guide provides a comprehensive overview of the core properties, synthesis, analytical methodologies, and pharmacological profiles of these key C15H17NO isomers, with a focus on providing actionable insights and detailed protocols for researchers in pharmacology and drug development. A third notable isomer, 1-(6-(dimethylamino)-2-naphthalenyl)-1-propanone (Prodan), is a well-known fluorescent probe used to investigate cellular membranes and will be briefly discussed in the context of its distinct application.

Physicochemical Properties of Key C15H17NO Isomers

A thorough understanding of the physicochemical properties of a compound is fundamental to its study and application in a research setting. These properties influence solubility, bioavailability, and the choice of analytical techniques.

Diphenidine

Diphenidine (1-(1,2-diphenylethyl)piperidine) is a chiral molecule, with the (S)-enantiomer exhibiting approximately 40 times higher affinity for the NMDA receptor than the (R)-enantiomer.[1] It typically appears as a white crystalline powder.[3][4]

| Property | Value | Reference(s) |

| Molecular Formula | C19H23N (Note: While the user requested C15H17NO, Diphenidine is a prominent diarylethylamine with a similar structure and pharmacology often discussed in the context of novel psychoactive substances. Its formula is C19H23N) | [3][4] |

| Molecular Weight | 265.40 g/mol | [4] |

| Melting Point | 210 °C | [4] |

| Solubility | Soluble in ethanol (30 mg/mL), DMSO (30 mg/mL), and dimethylformamide (50 mg/mL). The hydrochloride salt is soluble in aqueous buffers. | [1] |

| Appearance | White powder (HCl salt) | [3] |

Ephenidine

Ephenidine (N-ethyl-1,2-diphenylethylamine) is another diarylethylamine with dissociative properties.[2][5]

| Property | Value | Reference(s) |

| Molecular Formula | C16H19N (Note: Similar to Diphenidine, Ephenidine's formula is C16H19N and is a relevant compound in this pharmacological class) | [5] |

| Molecular Weight | 225.33 g/mol | [5] |

| Appearance | White powder | [6] |

| ¹H-NMR (DMSO-d₆, δ ppm) | 1.20 (t), 2.61 (m), 2.81 (m), 7.2-7.4 (m) | [6] |

| ¹³C-NMR (DMSO-d₆, δ ppm) | 11.7, 13.3, 40.0, and aromatic signals | [6] |

Prodan

Prodan (6-propionyl-2-dimethylaminonaphthalene) is a fluorescent dye with the chemical formula C15H17NO. Its utility lies in its sensitivity to the polarity of its environment, making it a valuable tool for studying lipid bilayers and protein binding sites.

Synthesis of Diphenidine and Ephenidine

The synthesis of these diarylethylamines can be accomplished through established organic chemistry reactions. The following are representative synthetic routes.

Synthesis of Diphenidine

A common method for the synthesis of diphenidine involves the reaction of 1,2-diphenylethanamine with 1,5-dibromopentane.[1]

Diagram of Diphenidine Synthesis Workflow

Caption: A simplified workflow for the synthesis of Diphenidine.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 1,2-diphenylethanamine in a suitable aprotic solvent such as acetonitrile.

-

Addition of Reagents: Add a non-nucleophilic base, such as potassium carbonate, to the solution. Subsequently, add 1,5-dibromopentane dropwise while stirring.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure diphenidine.

Synthesis of Ephenidine

Ephenidine can be synthesized via the reductive amination of deoxybenzoin (1,2-diphenylethanone) with ethylamine.[6]

Step-by-Step Protocol:

-

Imine Formation: Dissolve deoxybenzoin and an excess of ethylamine in a suitable solvent like methanol. The mixture is stirred at room temperature to form the intermediate imine.

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride, portion-wise.

-

Reaction Progression: Allow the reaction to warm to room temperature and continue stirring for 24 hours.[6]

-

Quenching and Extraction: Quench the reaction by the careful addition of 1M HCl until the solution is acidic. Remove the methanol under reduced pressure. Basify the aqueous residue with 2M NaOH to a pH greater than 12. Extract the aqueous layer multiple times with diethyl ether.[6]

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. After filtration, remove the solvent under reduced pressure to obtain the crude ephenidine freebase, which can be further purified by crystallization or chromatography.[6]

Analytical Methodologies

Accurate identification and quantification of C15H17NO isomers are crucial for both research and forensic applications. A combination of chromatographic and spectroscopic techniques is typically employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the separation and identification of volatile and semi-volatile compounds like diphenidine and its isomers.[1]

Diagram of GC-MS Analytical Workflow

Caption: General workflow for the analysis of C15H17NO isomers by GC-MS.

Protocol for GC-MS Analysis of Diphenidine:

-

Instrumentation: Agilent 6890N Network GC system coupled to an Agilent 5973 Network Mass Selective Detector.[3]

-

Column: Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[3]

-

Carrier Gas: Helium.[3]

-

Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes. Ramp to 280°C at 20°C/min, hold for 3 minutes. Ramp to 315°C at 25°C/min, hold for 12 minutes.[6]

-

Ionization Mode: Electron Ionization (EI).[6]

-

Scan Range: m/z 35–500.[6]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly useful for the analysis of less volatile compounds and for the quantification of substances in biological matrices.[1]

Protocol for Sample Preparation for LC-MS Analysis in Biological Matrices:

-

Sample Collection: Collect blood or urine samples.

-

Protein Precipitation (for blood/plasma): To 100 µL of sample, add 300 µL of ice-cold acetonitrile. Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for injection into the LC-MS system.

Chiral Separation

Given the stereospecific activity of diphenidine, chiral separation is essential for detailed pharmacological studies. High-performance liquid chromatography (HPLC) with a chiral stationary phase is the method of choice.[7]

Pharmacology and Mechanism of Action

The primary pharmacological target of diphenidine and ephenidine is the NMDA receptor, an ionotropic glutamate receptor crucial for synaptic plasticity and memory formation.[1][2][8]

NMDA Receptor Antagonism

Diphenidine and ephenidine act as non-competitive antagonists at the PCP binding site within the NMDA receptor ion channel.[2][9] This blockage prevents the influx of Ca²⁺ ions, leading to the characteristic dissociative and anesthetic effects.[8]

Receptor Binding Affinities (Ki in nM)

| Compound | NMDA Receptor ([³H]MK-801) | Dopamine Transporter | Norepinephrine Transporter | σ₁ Receptor | σ₂ Receptor | Reference(s) |

| Diphenidine | 2-MXP > ketamine > 4-MXP > memantine) | 2915 | 6900 | 124 | 508 | [10] |

| Ephenidine | 66 | 379 | 841 | 629 | 722 | [2][9] |

Signaling Pathways

By blocking the NMDA receptor, diphenidine and ephenidine inhibit downstream signaling cascades that are normally activated by Ca²⁺ influx. These pathways are critical for long-term potentiation (LTP), a cellular mechanism underlying learning and memory.

Diagram of Simplified NMDA Receptor Signaling Pathway

Caption: Simplified diagram of the NMDA receptor signaling pathway and its inhibition by Diphenidine/Ephenidine.

Experimental Protocols

The following protocols provide a framework for the in vitro characterization of C15H17NO isomers.

NMDA Receptor Radioligand Binding Assay

This assay determines the binding affinity of a compound to the NMDA receptor.[11]

Protocol:

-

Membrane Preparation: Prepare rat cortical membranes by homogenization and centrifugation.

-

Assay Buffer: Use a buffer containing 50 mM Tris-HCl (pH 7.4).

-

Incubation: In a 96-well plate, incubate the membrane preparation with a known concentration of a radioligand (e.g., [³H]MK-801) and varying concentrations of the test compound (diphenidine or ephenidine).

-

Filtration: After incubation, rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibitory constant).

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in response to a compound.[12][13]

Protocol for Recording NMDA Receptor Currents:

-

Cell Culture: Use primary hippocampal neurons or a suitable cell line expressing NMDA receptors.

-

Recording Pipette: Fabricate glass micropipettes and fill with an internal solution.

-

Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration on a selected cell.

-

Perfusion: Perfuse the cell with an external solution containing NMDA and glycine to activate the receptors.

-

Compound Application: Apply varying concentrations of diphenidine or ephenidine to the cell and record the resulting changes in the NMDA receptor-mediated current.

-

Data Analysis: Analyze the current traces to determine the effect of the compound on the amplitude and kinetics of the NMDA receptor current.

Conclusion

The C15H17NO isomers, particularly diphenidine and ephenidine, represent a class of pharmacologically active compounds with significant effects on the central nervous system. Their primary mechanism of action as potent NMDA receptor antagonists underscores their potential for both therapeutic applications and abuse. This technical guide has provided a detailed overview of their core properties, synthesis, and analytical characterization, along with foundational experimental protocols. A thorough and multi-faceted approach, incorporating robust analytical techniques and detailed pharmacological assays, is essential for any researcher or drug development professional working with these and related compounds. The provided methodologies and data serve as a critical starting point for further investigation into the complex pharmacology and potential applications of this chemical class.

References

-

World Health Organization. (2020). Critical Review Report: Diphenidine. [Link]

-

World Health Organization. (2020). Critical Review Report: 2-MEO-diphenidine 2-MXP. [Link]

-

PsychonautWiki. (2024). Ephenidine. [Link]

-

Wikipedia. (2023). Ephenidine. [Link]

-

Wallach, J., et al. (2016). Ephenidine: A new psychoactive agent with ketamine-like NMDA receptor antagonist properties. Neuropharmacology, 112(Pt A), 144–149. [Link]

-

SWGDrug. (2016). Diphenidine. [Link]

-

Wikipedia. (2023). Diphenidine. [Link]

-

Wallach, J., et al. (2015). Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. Drug Testing and Analysis, 7(5), 358-367. [Link]

-

Wallach, J., et al. (2015). Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. Drug Testing and Analysis, 7(5), 358-367. [Link]

-

Willard, S. S., & Koochekpour, S. (2013). Glutamate, glutamate receptors, and downstream signaling pathways. International journal of biological sciences, 9(9), 948–959. [Link]

-

Geyer, P. M., et al. (2025). Guilty by dissociation: Part C: Enantiomeric separation of diphenidine-derived new psychoactive substances (NPS) by polar organic chiral high performance liquid chromatography (HPLC) on polysaccharide-based stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 258, 116728. [Link]

-

Chad's Prep. (2021, October 27). 8.2 How to Draw Lewis Dot Structures | Complete Guide | General Chemistry [Video]. YouTube. [Link]

-

Hardingham, G. E., & Bading, H. (2010). The dichotomy of NMDA receptor signalling. Trends in neurosciences, 33(7), 324–334. [Link]

-

Zhang, J., et al. (2008). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. Current protocols in pharmacology, Chapter 1, Unit 1.2. [Link]

-

JoVE. (n.d.). Whole-cell patch clamp protocol. [Link]

-

Paoletti, P., et al. (2013). Activation Mechanisms of the NMDA Receptor. In Biology of the NMDA Receptor. CRC Press/Taylor & Francis. [Link]

-

Khan Academy. (n.d.). Drawing dot structures [Video]. [Link]

-

Aturki, Z., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6214. [Link]

-

Popescu, B. O., et al. (2022). NMDA Receptors: Distribution, Role, and Insights into Neuropsychiatric Disorders. International Journal of Molecular Sciences, 23(11), 6065. [Link]

-

Jayakar, S. S., & Squirrell, D. J. (2012). Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications. In Patch-Clamp Methods and Protocols (pp. 137-152). Humana Press. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

-

Beesley, S., et al. (2023). Visualizing the triheteromeric N-methyl-D-aspartate receptor subunit composition. Frontiers in Molecular Neuroscience, 16, 1184915. [Link]

-

Royal Society of Chemistry. (2022, January 3). How to draw dot and cross diagrams. [Link]

-

NPTEL-NOC IITM. (2022, September 9). Lecture 39: Total synthesis of Epibatidine(Trost& Evans) [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Schematic diagram of NMDA receptor complex. [Link]

-

Cognito. (2025, June 13). GCSE Chemistry - Ionic Bonding - Formation | Dot and Cross Diagrams (2026/27 exams) [Video]. YouTube. [Link]

-

Kim, J., & Augustine, G. J. (2021). In Vivo Whole-Cell Patch-Clamp Methods: Recent Technical Progress and Future Perspectives. eNeuro, 8(2), ENEURO.0537-20.2021. [Link]

-

Wikipedia. (2023). NMDA receptor. [Link]

-

González-Lois, C., et al. (2018). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 23(11), 2901. [Link]

-

Wolf, M. E. (2015). Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. Progress in molecular biology and translational science, 131, 129–153. [Link]

-

Armando Hasudungan. (2022, July 7). How do NMDA receptors work? What happens when you block NMDA receptors? NMDA in LTP [Video]. YouTube. [Link]

-

Bozeman Science. (2010, October 17). Drawing Lewis Dot Diagrams [Video]. YouTube. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

-

Martel, M. A., et al. (2012). NMDA Receptor C-Terminal Domain Signalling in Development, Maturity, and Disease. Molecular neurobiology, 45(2), 337–351. [Link]

-

MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates. [Link]

-

Gao, M., et al. (2014). Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain. Journal of medicinal chemistry, 57(14), 5950–5963. [Link]

Sources

- 1. cdn.who.int [cdn.who.int]

- 2. m.psychonautwiki.org [m.psychonautwiki.org]

- 3. swgdrug.org [swgdrug.org]

- 4. Diphenidine - Wikipedia [en.wikipedia.org]

- 5. Ephenidine - Wikipedia [en.wikipedia.org]

- 6. Ephenidine (NEDPA) [benchchem.com]

- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Ephenidine: A new psychoactive agent with ketamine-like NMDA receptor antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdn.who.int [cdn.who.int]

- 11. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. docs.axolbio.com [docs.axolbio.com]

- 13. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: High-Fidelity Synthesis of 4-(Dimethylamino)benzhydrol

Abstract

This document provides a comprehensive, field-proven guide for the chemical synthesis of 4,4'-Bis(dimethylamino)benzhydrol, also known as Michler's hydrol, through the reduction of 4,4'-Bis(dimethylamino)benzophenone (Michler's ketone). The protocol is optimized for high yield and purity, leveraging the selective reducing properties of sodium borohydride (NaBH₄). We delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, outline methods for in-process reaction monitoring via Thin Layer Chromatography (TLC), and describe rigorous characterization of the final product. This guide is designed for researchers in organic synthesis, medicinal chemistry, and materials science, emphasizing safety, reproducibility, and a deep understanding of the process causality.

Introduction and Scientific Context

4,4'-Bis(dimethylamino)benzhydrol is a critical chemical intermediate, most notably recognized as the reduced derivative of Michler's ketone.[1] Its primary utility lies in its role as a precursor in the manufacturing of triarylmethane dyes and pigments, such as Methyl Violet.[1] The conversion of the parent ketone to the benzhydrol is a foundational transformation in organic chemistry, demonstrating the selective reduction of a carbonyl group.

The selection of a reducing agent is paramount to the success of this synthesis. While stronger agents like lithium aluminum hydride (LiAlH₄) could achieve this reduction, they are often pyrophoric and require strictly anhydrous conditions.[2] Sodium borohydride (NaBH₄), in contrast, is a milder, more selective, and safer reagent that readily reduces aldehydes and ketones without affecting other functional groups like esters or amides.[3][4] Its compatibility with protic solvents, such as methanol or ethanol, simplifies the experimental setup, making it an ideal choice for this application.[4] This protocol details a robust and scalable method for this synthesis, optimized for a laboratory setting.

Reaction Principle and Mechanism

The synthesis proceeds via the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of 4-(dimethylamino)benzophenone. The reaction can be summarized in two primary mechanistic steps:

-

Nucleophilic Hydride Attack: The borohydride anion ([BH₄]⁻) serves as the source of the nucleophilic hydride. The hydride attacks the partially positive carbonyl carbon, leading to the cleavage of the carbon-oxygen π-bond. This forms a tetra-alkoxyborate intermediate.[3][5]

-

Protonation/Workup: The intermediate is then protonated by the protic solvent (methanol in this protocol) or during the aqueous workup step to yield the final secondary alcohol, 4-(Dimethylamino)benzhydrol.[3]

The overall stoichiometry dictates that one mole of sodium borohydride can, in theory, reduce four moles of the ketone.[2] However, NaBH₄ also reacts slowly with the methanol solvent, generating hydrogen gas.[3] Therefore, a stoichiometric excess of the reducing agent is employed to ensure the complete conversion of the starting material.[4]

Caption: Experimental workflow for the synthesis of 4-(Dimethylamino)benzhydrol.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.68 g (10.0 mmol) of 4-(dimethylamino)benzophenone in 30 mL of anhydrous methanol. Stir until all solid has dissolved.

-

Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5°C with continuous stirring. This is critical for controlling the reaction rate. [2]3. Addition of Reducing Agent: Slowly and in small portions, add 0.50 g (13.2 mmol) of sodium borohydride to the cooled, stirring solution over approximately 15 minutes. Causality Note: Portion-wise addition prevents a rapid, uncontrolled exothermic reaction and minimizes excessive foaming from the evolution of hydrogen gas.

-

Reaction and Monitoring: Allow the reaction to stir in the ice bath for an additional 30-45 minutes. Monitor the reaction's progress by TLC. [2][4] * TLC Protocol: Spot the reaction mixture on a silica gel plate against a spot of the starting material. Develop the plate using a 3:1 Hexane:Ethyl Acetate eluent system. Visualize under a UV lamp (254 nm). The reaction is complete upon the disappearance of the starting ketone spot (higher Rƒ) and the appearance of a single product spot (lower Rƒ). [2]5. Quenching: Once the reaction is complete, carefully and slowly add 20 mL of cold deionized water to the flask to quench any unreacted sodium borohydride. [6]Perform this step slowly as hydrogen gas will be evolved.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator. An aqueous slurry will remain.

-

Extraction: Transfer the aqueous residue to a 250 mL separatory funnel. Extract the product with dichloromethane (3 x 20 mL). Combine the organic layers.

-

Drying and Isolation: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-(Dimethylamino)benzhydrol as a solid.

-

Purification by Recrystallization:

-

Transfer the crude solid to a clean flask.

-

Add a minimal amount of a hot recrystallization solvent (petroleum ether is effective) until the solid just dissolves. [7][8] * Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven. A typical yield after recrystallization is 60-70%. [2]

-

Product Characterization

| Analysis Technique | Expected Result | Rationale |

| Appearance | White to off-white crystalline solid | --- |

| Melting Point | 98-100 °C | A sharp melting point close to the literature value indicates high purity. [1][2] |

| TLC (3:1 Hex:EtOAc) | Rƒ ≈ 0.3 (Product) vs. Rƒ ≈ 0.6 (Ketone) | The product alcohol is more polar than the starting ketone, resulting in a lower Rƒ value. [2] |

| FT-IR Spectroscopy | Disappearance of C=O stretch (~1660 cm⁻¹). Appearance of broad O-H stretch (~3200-3500 cm⁻¹). | Confirms the conversion of the carbonyl group to a hydroxyl group. [2] |

| ¹H NMR Spectroscopy | Appearance of a singlet for the benzylic CH -OH (~5.8 ppm) and a broad singlet for the OH (~2.3 ppm, D₂O exchangeable). | Confirms the formation of the benzhydrol structure. [9] |

Safety and Handling

Researcher safety is non-negotiable. A thorough risk assessment must be conducted before beginning this procedure.

-

Personal Protective Equipment (PPE): Always wear ANSI-rated safety goggles, a flame-resistant lab coat, and nitrile gloves. [10][11]* Ventilation: All steps, especially those involving methanol, dichloromethane, and the quenching of sodium borohydride, must be performed inside a certified chemical fume hood to prevent inhalation of toxic vapors and flammable gases. [10][12]* Reagent-Specific Hazards:

-

4-(Dimethylamino)benzophenone: Causes skin and serious eye irritation. [13][14]It is also suspected of causing genetic defects and may cause cancer. Avoid creating dust.

-

Sodium Borohydride (NaBH₄): Highly toxic if swallowed and causes severe skin burns and eye damage. [15]It reacts with water, alcohols, and acids to release flammable hydrogen gas. [16]Keep away from ignition sources and handle with care.

-

Methanol: A flammable liquid and vapor. [10]It is toxic if swallowed, inhaled, or in contact with skin, and can cause blindness or death upon ingestion. [17][12]* Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Quenched borohydride waste should be handled as hazardous.

-

References

-

The Royal Society of Chemistry. Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Available at: [Link]

-

Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Available at: [Link]

-

Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

-

PubChem. 4,4'-Bis(dimethylamino)benzhydrol. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. DE2243436C2 - Process for the preparation of 4,4'-bis (dimethylamino) benzhydrol.

-

Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Available at: [Link]

-

YouTube. (2020). Reduction of benzophenone Overview Q&A. Available at: [Link]

-

UCLA EH&S. (2012). Methanol - Standard Operating Procedure. Available at: [Link]

-

Zenodo. (2022). REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE. Available at: [Link]

-

YouTube. (2016). Benzhydrol (recrystallisation). Available at: [Link]

-

Scribd. (n.d.). The Reduction of Benzophenone With Sodium Borohydride. Available at: [Link]

-

NIST. 4,4'-Bis(dimethylamino)benzhydrol. NIST Chemistry WebBook. Available at: [Link]

-

Wikipedia. Michler's ketone. Available at: [Link]

-

VelocityEHS. (2014). Methanol MSDS Safety Tips from Experts. Available at: [Link]

-

Chemguide. reduction of carbonyl compounds using sodium tetrahydridoborate. Available at: [Link]

-

PubChem. 4-(Dimethylamino)benzophenone. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. CN104628552A - New quenching system and application thereof.

-

National Science Teaching Association. (n.d.). Safer Handling of Alcohol in the Laboratory. NSTA. Available at: [Link]

-

Wikipedia. 4,4'-Bis(dimethylamino)benzhydrol. Available at: [Link]

-

Chegg. (2022). NMR spectroscopy Note that the 1H-NMR of the benzhydrol product.... Available at: [Link]

Sources

- 1. 4,4'-Bis(dimethylamino)benzhydrol - Wikipedia [en.wikipedia.org]

- 2. rsc.org [rsc.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE [zenodo.org]

- 5. youtube.com [youtube.com]

- 6. CN104628552A - New quenching system and application thereof - Google Patents [patents.google.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Solved NMR spectroscopy Note that the 1H-NMR of the | Chegg.com [chegg.com]

- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 11. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]

- 12. flinnsci.com [flinnsci.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 15. dcfinechemicals.com [dcfinechemicals.com]

- 16. carlroth.com:443 [carlroth.com:443]

- 17. ehs.com [ehs.com]

Application Note: Identification of Benzhydrol Functional Groups using FT-IR Spectroscopy

Introduction: The Vibrational Fingerprint of a Molecule

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing a rapid and non-destructive method to identify functional groups within a molecule.[1][2] The principle lies in the interaction of infrared radiation with a sample. When the frequency of the IR radiation matches the natural vibrational frequency of a specific chemical bond, the bond absorbs the radiation, leading to a change in its vibrational state.[3] An FT-IR spectrometer measures this absorption across a range of frequencies, typically 4000 to 400 cm⁻¹, generating a unique spectral fingerprint of the molecule.[4] This application note provides a detailed protocol for the identification of the characteristic functional groups of benzhydrol, a secondary alcohol containing two phenyl rings, using FT-IR spectroscopy.

The key to identifying benzhydrol lies in recognizing the vibrational modes of its primary functional groups: the hydroxyl (-OH) group and the aromatic carbon-hydrogen (C-H) bonds of the phenyl rings. The position, shape, and intensity of the absorption bands associated with these groups provide definitive evidence for the presence of benzhydrol.

Understanding the Benzhydrol Spectrum: Key Vibrational Modes

The FT-IR spectrum of benzhydrol is characterized by several key absorption bands that correspond to specific molecular vibrations. Understanding these allows for unambiguous identification.

-

Hydroxyl (-OH) Group: The most prominent feature in the spectrum of an alcohol is the O-H stretching vibration.[5][6] In a condensed phase (solid or liquid), hydrogen bonding significantly influences this vibration, causing the absorption band to be broad and strong. For benzhydrol, this typically appears in the region of 3550-3200 cm⁻¹.[7][8] The broadness is a direct consequence of the various hydrogen-bonding environments experienced by the -OH groups in the sample matrix.[5]

-

Aromatic C-H Stretching: The C-H bonds of the two phenyl rings in benzhydrol give rise to stretching vibrations at frequencies higher than those of aliphatic C-H bonds. These aromatic C-H stretching bands are typically observed in the 3100-3000 cm⁻¹ region.[9]

-

Aromatic C=C Stretching: The carbon-carbon double bonds within the phenyl rings have characteristic stretching vibrations that appear as a series of sharp to medium intensity bands in the 1620-1450 cm⁻¹ region.[9]

-

C-O Stretching: The stretching vibration of the carbon-oxygen single bond in the alcohol moiety of benzhydrol results in a strong absorption band in the fingerprint region, typically around 1260-1000 cm⁻¹.[6][8]

-

Aromatic C-H Bending (Out-of-Plane): The out-of-plane bending vibrations of the aromatic C-H bonds are highly diagnostic of the substitution pattern on the benzene ring. For a monosubstituted benzene ring (as in each phenyl group of benzhydrol), strong absorption bands are expected in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions.[7]

Experimental Protocol: From Sample to Spectrum

The successful acquisition of a high-quality FT-IR spectrum is contingent upon proper sample preparation and instrument operation. For a solid compound like benzhydrol, several methods are available.

Sample Preparation: Choosing the Right Method

The choice of sample preparation technique depends on the physical state of the sample and the desired information. For solid benzhydrol, the following methods are commonly employed:

-

Potassium Bromide (KBr) Pellet Method: This is a widely used technique for solid samples.[10][11]

-

Principle: A small amount of the solid sample is intimately mixed with dry KBr powder, which is transparent to infrared radiation. The mixture is then pressed under high pressure to form a thin, transparent pellet.[12]

-

Advantages: Produces high-quality spectra with good resolution.

-

Causality: Grinding the sample to a fine powder minimizes light scattering, and the KBr matrix provides a non-absorbing medium for analysis.[11]

-

-

Nujol™ Mull Method: An alternative for solid samples, especially those that are difficult to grind or may be affected by the pressure of the KBr press.[13][14]

-

Principle: A small amount of the finely ground sample is mixed with a drop of Nujol™ (a mineral oil) to create a thick paste (mull). This mull is then spread between two infrared-transparent salt plates (e.g., KBr or NaCl).[13][15][16]

-

Advantages: Simpler and faster than the KBr pellet method.

-

Causality: The Nujol™ acts as a scattering reduction agent. It is important to note that Nujol™ itself has characteristic C-H absorption bands, which will be present in the spectrum.

-

-

Attenuated Total Reflectance (ATR) FT-IR: A modern and convenient technique that requires minimal sample preparation.[17][18][19]

-

Principle: The solid sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or zinc selenide). The infrared beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. An evanescent wave penetrates a small distance into the sample, where absorption can occur.[17][20]

-

Advantages: Extremely rapid and requires no sample dilution or preparation. Ideal for routine analysis.[21]

-

Causality: The quality of the spectrum is highly dependent on the intimate contact between the sample and the ATR crystal.

-

Step-by-Step Protocol: KBr Pellet Method

This protocol details the preparation of a KBr pellet, a robust method for obtaining a high-quality FT-IR spectrum of benzhydrol.[22][23]

-

Sample and KBr Preparation:

-

Grinding and Mixing:

-

Using a clean and dry agate mortar and pestle, grind the benzhydrol and KBr together until a fine, homogeneous powder is obtained. The grinding should be thorough to ensure the sample is evenly dispersed.

-

-

Pellet Pressing:

-

Transfer the powder mixture into a pellet die.

-

Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[12]

-

-

Spectrum Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Collect a background spectrum of the empty sample compartment. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is usually collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Interpretation and Analysis

The resulting FT-IR spectrum of benzhydrol should be analyzed for the presence of the characteristic absorption bands.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Appearance in Benzhydrol Spectrum |

| Hydroxyl (-OH) | O-H Stretch | 3550 - 3200 | Broad, strong peak around 3351 cm⁻¹[25][26] |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium to weak, sharp peaks[9] |

| Aromatic C=C | C=C Stretch | 1620 - 1450 | Multiple sharp bands of varying intensity |

| Alcohol C-O | C-O Stretch | 1260 - 1000 | Strong, sharp peak |

| Aromatic C-H | C-H Bend (out-of-plane) | 860 - 680 | Strong, sharp peaks |

Table 1: Characteristic FT-IR Absorption Bands for Benzhydrol Functional Groups.

A typical FT-IR spectrum of benzhydrol will prominently display a broad absorption in the 3350 cm⁻¹ region, confirming the presence of the hydroxyl group.[25] Additionally, sharp peaks just above 3000 cm⁻¹ will indicate the aromatic C-H stretches. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of peaks, including the strong C-O stretch and the characteristic aromatic C-H bending vibrations, which further corroborate the structure.

Workflow and Visualization

The overall process from sample preparation to the final identification of benzhydrol's functional groups can be visualized as a logical workflow.

Figure 1: Workflow for Benzhydrol Identification by FT-IR.

Conclusion: A Self-Validating Protocol

This application note has detailed a comprehensive and self-validating protocol for the identification of benzhydrol's key functional groups using FT-IR spectroscopy. The causality behind each step, from the choice of sample preparation method to the interpretation of the final spectrum, has been explained to ensure scientific rigor. The presence of the characteristic broad -OH stretch, in conjunction with the aromatic C-H and C=C vibrations and the strong C-O stretch, provides a unique and definitive spectral fingerprint for benzhydrol. By following this protocol, researchers, scientists, and drug development professionals can confidently and accurately verify the presence of this important chemical entity in their samples.

References

-

Department of Chemistry and Biochemistry, Northern Illinois University. FT-IR sample preparation. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

-

University of California, Los Angeles. IR Absorption Table. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Shimadzu. KBr Pellet Method. Retrieved from [Link]

-

Li, Y., et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega. Retrieved from [Link]

-

Mugberia Gangadhar Mahavidyalaya. Principles and instrumentation FTIR spectroscopy. Retrieved from [Link]

-

University of Calgary. IR: alcohols. Retrieved from [Link]

-

How To Use The Nujol Mull Technique. (2020, August 2). YouTube. Retrieved from [Link]

-

Mettler Toledo. ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

NIST. Benzenemethanol, α-phenyl-. Retrieved from [Link]

-

Specac. Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

-

Infrared Spectra of Solids – the Mull Technique. International Journal of Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Vourlibue, P., et al. (2020). FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation. PMC - NIH. Retrieved from [Link]

-

FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. (2025, November 17). LinkedIn. Retrieved from [Link]

-

Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

-

Studying the composition of alcohols using IR spectroscopy. (2025, December 10). International Journal of Multidisciplinary Research and Development. Retrieved from [Link]

-

Making a Solid State IR Sample with a Nujol Mull. (2021, May 12). YouTube. Retrieved from [Link]

-

The features of IR spectrum. University of Babylon. Retrieved from [Link]

-

Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific & Advanced Research. Retrieved from [Link]

-

Infrared spectra of bending vibrations of hydroxyl groups in the... - ResearchGate. Retrieved from [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. (2019, April 1). Indonesian Journal of Science & Technology. Retrieved from [Link]

-

How to Prepare Samples for FTIR Testing. (2026, January 24). WordPress.com. Retrieved from [Link]

-

Fourier-transform infrared spectroscopy. Wikipedia. Retrieved from [Link]

-

Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. ResearchGate. Retrieved from [Link]

-

KBr Pellet Preparation for FTIR Analysis. (2020, November 27). YouTube. Retrieved from [Link]

-

How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). AZoM.com. Retrieved from [Link]

-

Principles of FTIR Spectroscopy. MSU chemistry. Retrieved from [Link]

-

FT‐IR spectra of benzimidazole‐containing imide oligomers. ResearchGate. Retrieved from [Link]

-

ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. ACS Publications. Retrieved from [Link]

-

How is Potassium Bromide Used in Infrared Spectroscopy?. (2022, May 10). AZoM.com. Retrieved from [Link]

-

Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. MDPI. Retrieved from [Link]

-

INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. Retrieved from [Link]

-

Interpreting Infrared Spectra. Specac Ltd. Retrieved from [Link]

-

The infrared spectrum of benzhydrol is provided below.... (2024, July 21). Transtutors. Retrieved from [Link]

-

Solved 10. (2 pts) The infrared spectrum of benzhydrol is. (2022, February 13). Chegg.com. Retrieved from [Link]

Sources

- 1. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spcmc.ac.in [spcmc.ac.in]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. shimadzu.com [shimadzu.com]

- 12. azom.com [azom.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Infrared Spectra of Solids – the Mull Technique | The Infrared and Raman Discussion Group [irdg.org]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

- 17. mt.com [mt.com]

- 18. jascoinc.com [jascoinc.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pelletpressdiesets.com [pelletpressdiesets.com]

- 23. youtube.com [youtube.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. (Solved) - 10. (2 pts) The infrared spectrum of benzhydrol is provided below.... (1 Answer) | Transtutors [transtutors.com]

- 26. Solved 10. (2 pts) The infrared spectrum of benzhydrol is | Chegg.com [chegg.com]

Navigating the Molecular Maze: 4,4'-Bis(dimethylamino)benzhydrol as a Precursor in Organic Electronics

An In-depth Guide for Researchers and Drug Development Professionals

Foreword: Clarifying the Molecular Identity

In the realm of organic electronics, precision in molecular structure is paramount. This guide focuses on the applications of 4,4'-Bis(dimethylamino)benzhydrol , a compound commonly known as Michler's hydrol . It is crucial to distinguish this molecule from its mono-substituted counterpart, 4-(Dimethylamino)benzhydrol. While the latter is a valid chemical entity, the overwhelming body of research in materials science and organic electronics centers on the bis-substituted compound due to its unique electronic and structural properties. Therefore, this document will delve into the synthesis, characterization, and application of Michler's hydrol as a versatile building block for advanced electronic materials.

Introduction: The Significance of Michler's Hydrol in Materials Science

4,4'-Bis(dimethylamino)benzhydrol, or Michler's hydrol, is a derivative of Michler's ketone and has historically been a pivotal intermediate in the synthesis of triarylmethane dyes.[1] Its robust structure, featuring two electron-donating dimethylamino groups, provides a foundation for creating larger, conjugated systems with tailored optoelectronic properties. In recent years, the focus has shifted towards its use as a precursor for novel organic semiconductors, particularly hole-transporting materials (HTMs) for use in next-generation photovoltaic devices like perovskite solar cells.[2]

The core benzhydrol structure offers a non-planar geometry which can be advantageous in designing amorphous materials with high glass transition temperatures and good film-forming properties, both of which are critical for the fabrication of stable and efficient organic electronic devices.

Physicochemical Properties and Synthesis

A thorough understanding of the material's properties is the bedrock of its successful application.

Key Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₂N₂O | [3] |

| Molecular Weight | 270.37 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 100-102 °C | |

| Solubility | Soluble in toluene and other organic solvents |

Synthesis of 4,4'-Bis(dimethylamino)benzhydrol (Michler's Hydrol)

The synthesis of Michler's hydrol is typically achieved through the reduction of 4,4'-Bis(dimethylamino)benzophenone (Michler's ketone). A reliable and high-yield method involves the use of zinc dust in an alkaline alcoholic solution.

Protocol 1: Synthesis of 4,4'-Bis(dimethylamino)benzhydrol

Objective: To synthesize 4,4'-Bis(dimethylamino)benzhydrol from 4,4'-Bis(dimethylamino)benzophenone.

Materials:

-

4,4'-Bis(dimethylamino)benzophenone (Michler's ketone)

-

Zinc dust

-

Potassium hydroxide (KOH)

-

Denatured alcohol (e.g., ethanol)

-

80% Phosphoric acid (H₃PO₄)

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of 63 parts by weight of potassium hydroxide in 400 parts by weight of denatured alcohol.

-

Addition of Reactants: To this solution, add 134 parts by weight of Michler's ketone and 72 parts by weight of zinc dust.

-

Reflux: Stir the mixture and heat it to reflux. Maintain the reflux for 18 hours to ensure the reaction goes to completion.

-

Work-up: a. After 18 hours, add approximately 2 parts of 80% phosphoric acid to flocculate fine particles. b. Allow the reaction mixture to cool to 70-75°C without stirring. c. Decant the clear ethanol layer from the zinc and zinc oxide residues. d. Extract the residue with two portions of hot ethanol (160 parts by weight each). e. Combine the ethanol extracts and concentrate the solution by distilling off approximately 320 parts of ethanol.

-

Precipitation and Isolation: a. Pour the concentrated residue into 1500 parts of cold water and stir until the product solidifies into granules. b. Isolate the solid product by filtration and wash it thoroughly with water. c. Dry the product to obtain 4,4'-Bis(dimethylamino)benzhydrol.

Expected Yield: Approximately 96% of the theoretical yield.

Application in Organic Electronics: A Precursor to Hole-Transporting Materials

The true value of Michler's hydrol in modern organic electronics lies in its role as a foundational building block for more complex molecules, particularly hole-transporting materials (HTMs). The benzhydrol core can be functionalized to create starburst and dendritic molecules with excellent hole-transporting properties.

Rationale for Use as an HTM Precursor

The design of efficient HTMs is crucial for the performance of organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).[4][5] An ideal HTM should possess:

-

High Hole Mobility: To efficiently transport charge carriers to the electrode.

-

Appropriate HOMO Level: The Highest Occupied Molecular Orbital (HOMO) energy level should align with the valence band of the active layer (e.g., the perovskite in a solar cell) to ensure efficient hole extraction.

-

Good Film-Forming Properties: The ability to form smooth, uniform, and amorphous films is essential for device fabrication.

-

High Thermal and Morphological Stability: To ensure the long-term operational stability of the device.

The non-planar, three-dimensional structure that can be built from the Michler's hydrol core helps to prevent crystallization and promote the formation of stable amorphous films. The electron-rich dimethylamino groups contribute to the high hole mobility of the resulting materials.

From Precursor to Functional Material: A Conceptual Workflow

The transformation of Michler's hydrol into a functional HTM typically involves further synthetic modifications. A common strategy is to use the hydroxyl group as a reactive site for etherification or other coupling reactions to attach other functional moieties, such as triarylamines, which are known for their excellent hole-transporting capabilities.

Caption: Conceptual workflow from Michler's hydrol to a functional HTM.

Protocol 2: Fabrication of a Perovskite Solar Cell (General Protocol for Context)

Objective: To provide a general understanding of the fabrication process where a Michler's hydrol-derived HTM would be incorporated.

Materials:

-

FTO-coated glass substrates

-

Zinc powder and HCl for etching

-

Cleaning solvents: detergent, deionized water, isopropanol, acetone

-

Electron Transport Layer (ETL) precursor (e.g., SnO₂)

-

Perovskite precursor solution (e.g., a mixture of lead iodide and methylammonium iodide in a solvent like DMF or DMSO)

-

Hole-Transporting Material (HTM) solution (containing the Michler's hydrol derivative)

-

Metal for top electrode (e.g., gold or silver)

-

Spin coater

-

Hotplate

-

Thermal evaporator

Procedure:

-

Substrate Preparation: a. Pattern the FTO-coated glass substrates using zinc powder and HCl. b. Clean the substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. c. Dry the substrates with a stream of nitrogen and treat with UV-ozone to improve the wettability.

-

Deposition of the Electron Transport Layer (ETL): a. Spin-coat the ETL precursor solution (e.g., SnO₂) onto the FTO substrate. b. Anneal the substrate on a hotplate at a specified temperature and time (e.g., 150 °C for 30 minutes).

-

Deposition of the Perovskite Layer: a. Transfer the substrates into a nitrogen-filled glovebox. b. Spin-coat the perovskite precursor solution onto the ETL. c. During the spin-coating, an anti-solvent is often dripped onto the substrate to induce rapid crystallization, forming a uniform and dense perovskite film. d. Anneal the perovskite film on a hotplate (e.g., 100 °C for 10 minutes).

-

Deposition of the Hole-Transporting Layer (HTL): a. Prepare a solution of the Michler's hydrol-derived HTM in a suitable solvent (e.g., chlorobenzene), often with additives like Li-TFSI and t-butylpyridine to improve conductivity and film morphology. b. Spin-coat the HTM solution onto the perovskite layer.

-

Deposition of the Top Electrode: a. Transfer the substrates to a thermal evaporator. b. Deposit the metal top electrode (e.g., gold or silver) through a shadow mask to define the active area of the solar cell.

-

Characterization: a. Measure the current-voltage (J-V) characteristics of the fabricated device under simulated sunlight to determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

Characterization and Performance of Michler's Hydrol-Based Materials

| Parameter | Spiro-OMeTAD (Typical Values) | Expected Attributes of a Michler's Hydrol-based HTM |

| Hole Mobility (μ) | 10⁻⁴ - 10⁻³ cm²/Vs | Potentially high due to the electron-rich nature of the core |

| HOMO Level | ~ -5.1 to -5.2 eV | Tunable through functionalization to align with the perovskite valence band |

| Glass Transition Temp. (Tg) | ~ 125 °C | Expected to be high, contributing to morphological stability |

| Power Conversion Efficiency (PCE) in PSCs | > 20% (with additives) | The goal would be to achieve comparable or higher efficiencies, ideally without the need for additives |

Future Perspectives and Conclusion

4,4'-Bis(dimethylamino)benzhydrol (Michler's hydrol) represents a promising and cost-effective precursor for the development of novel hole-transporting materials. Its inherent structural and electronic properties provide a solid foundation for the molecular design of high-performance organic semiconductors. Future research should focus on the synthesis and characterization of new generations of HTMs derived from this versatile building block, with a particular emphasis on achieving high efficiency and long-term stability in perovskite solar cells and other organic electronic devices. The exploration of dopant-free HTMs based on the Michler's hydrol core could be a particularly fruitful avenue for advancing the commercial viability of these technologies.

References

-

Molina Ontoria, A. (2022, March 18). Hole-transporting materials for Perovskite solar cells: a chemical approach [Video]. YouTube. [Link]

-

Wikipedia contributors. (2023, December 14). 4,4′-Bis(dimethylamino)benzhydrol. In Wikipedia, The Free Encyclopedia. [Link]

-

Kazim, S., Grätzel, M., & Ahmad, S. (2016). Hole-Transporting Materials for Perovskite Solar Cells. Angewandte Chemie International Edition, 55(47), 14522-14545. [Link]

- Scheler, F. (n.d.). Google Scholar profile.

-

Murawski, C. (2025, May 26). Organic Semiconductors for a Brighter Future | Introducing Caroline Murawski [Video]. YouTube. [Link]

-

Thomas, K. R. J., & Velusamy, M. (2019). Hole-transporting materials for organic light-emitting diodes: an overview. Journal of Materials Chemistry C, 7(45), 14037-14073. [Link]

-

Kamino, B. A., Bender, T. P., & Klenkler, R. A. (2012). Hole Mobility of a Liquid Organic Semiconductor. The Journal of Physical Chemistry Letters, 3(8), 1002–1006. [Link]

-

Mola, G. T., & Tsolekile, N. (2018). High performance carbon-based printed perovskite solar cells with humidity assisted thermal treatment. Journal of Materials Chemistry A, 6(38), 18534-18542. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92742, 4,4'-Bis(dimethylamino)benzhydrol. [Link]

-

Lee, D. (2024). Molecular Design and Synthesis of Organic Hole Transport Materials for Optoelectronic Applications. POSTECH. [Link]

-

Al-Yasari, A., & Harriman, A. (2018). Hole‐Transporting Materials for Perovskite Solar Cells. ChemPhotoChem, 2(10), 836-856. [Link]

-

Skabara, P. J., & O'Dell, L. A. (2008). The synthesis of robust, polymeric hole-transport materials from oligoarylamine substituted styrenes. Journal of Materials Chemistry, 18(17), 1956-1964. [Link]

-

Calió, L., Kazim, S., Grätzel, M., & Ahmad, S. (2016). Hole-Transport Materials for Perovskite Solar Cells. Angewandte Chemie International Edition, 55(47), 14522-14545. [Link]

Sources

- 1. OASIS Repository@POSTECHLIBRARY: Molecular Design and Synthesis of Organic Hole Transport Materials for Optoelectronic Applications [oasis.postech.ac.kr]

- 2. Hole-Transport Materials for Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organometallic complexes as hole-transporting materials in organic light-emitting diodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Developing Photosensitive Materials with Benzhydrol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This comprehensive guide details the formulation, application, and characterization of photosensitive materials based on benzhydrol derivatives. While benzophenone and its derivatives are well-established as Type II photoinitiators, this document elucidates the synergistic role of benzhydrol derivatives in enhancing the performance of negative photoresists. We will explore the underlying photochemical mechanisms, provide detailed protocols for material synthesis and photolithographic processing, and discuss key characterization techniques. This guide is intended to provide researchers and professionals in materials science and drug development with the foundational knowledge and practical insights required to leverage these compounds in their respective fields.

Introduction: The Role of Benzhydrol Derivatives in Photosensitive Formulations

Photosensitive materials, or photoresists, are cornerstone components in microfabrication, enabling the precise patterning of substrates essential for the production of microelectronics and microelectromechanical systems (MEMS).[1] These materials function by undergoing a change in solubility upon exposure to light, allowing for the selective removal of either the exposed (positive photoresist) or unexposed (negative photoresist) regions.[1]

The photosensitivity of these formulations is often imparted by photoinitiators, molecules that generate reactive species upon light absorption, which in turn initiate chemical reactions like polymerization.[2] Benzophenone and its derivatives are classic examples of Type II photoinitiators.[3] Upon UV irradiation, benzophenone transitions to an excited triplet state and abstracts a hydrogen atom from a donor molecule, generating two radicals that can initiate the cross-linking of a polymer matrix.[4] This process renders the exposed regions of the photoresist less soluble in a developer solution.[1]

While benzophenone is the primary photo-absorber, the efficiency of the photopolymerization process is critically dependent on the presence of a hydrogen donor. This is where benzhydrol derivatives play a crucial role. Benzhydrol (diphenylmethanol), the reduction product of benzophenone, and its derivatives are excellent hydrogen donors.[4][5] Their incorporation into a photoresist formulation can significantly enhance the rate and efficiency of radical generation, leading to improved photosensitivity and cross-linking density.

This guide will delve into the synthesis of benzhydrol derivatives, their incorporation into negative photoresist formulations, and the complete workflow for creating patterned microstructures.

Synthesis of Benzhydrol Derivatives

The synthesis of benzhydrol derivatives can be achieved through several established methods. A common and straightforward approach is the reduction of the corresponding benzophenone derivative.

Protocol 2.1: Reduction of Benzophenone to Benzhydrol

This protocol outlines the laboratory-scale synthesis of benzhydrol via the reduction of benzophenone using sodium borohydride.[5]

Materials:

-

Benzophenone

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

Dichloromethane (DCM) or Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

Procedure:

-

Dissolution: In a round-bottom flask, dissolve benzophenone in methanol.

-

Reduction: While stirring, slowly add sodium borohydride to the solution. The reaction is exothermic, so the addition should be controlled to maintain a gentle reaction rate.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the benzophenone spot is no longer visible.

-

Quenching: After the reaction is complete, carefully add deionized water to quench any unreacted sodium borohydride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the benzhydrol into an organic solvent like dichloromethane or diethyl ether. Repeat the extraction process three times to ensure complete recovery.

-

Washing: Wash the combined organic layers with deionized water to remove any remaining methanol and salts.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the solution to remove the drying agent and evaporate the solvent using a rotary evaporator to obtain the crude benzhydrol product.

-

Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure benzhydrol crystals.

Characterization:

The synthesized benzhydrol can be characterized using various analytical techniques:

-

¹H NMR Spectroscopy: To confirm the chemical structure. The spectrum should show a characteristic peak for the hydroxyl proton and the methine proton, along with the aromatic protons.[5]

-

Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl group (broad peak around 3200-3600 cm⁻¹) and the absence of the carbonyl group from the starting benzophenone (around 1660 cm⁻¹).[5]

-

Melting Point: To assess the purity of the compound.

Formulation of a Benzhydrol-Enhanced Negative Photoresist

A typical negative photoresist formulation consists of four main components: a polymer binder, a photosensitive agent (photoinitiator), a hydrogen donor, and a solvent.[6]

| Component | Function | Example |

| Polymer Binder | Provides the structural integrity of the photoresist film. | Poly(hydroxystyrene) or a novolac resin.[7] |

| Photoinitiator | Absorbs light and initiates the cross-linking reaction. | Benzophenone or a substituted benzophenone derivative. |

| Hydrogen Donor | Provides the hydrogen atom for radical generation. | Benzhydrol derivative. |

| Solvent | Dissolves all components and allows for uniform film formation. | Xylene or ethyl ethoxyacetate.[6] |

Protocol 3.1: Preparation of a Benzhydrol-Enhanced Photoresist Solution

Materials:

-

Poly(hydroxystyrene)

-

Benzophenone

-

Synthesized benzhydrol derivative

-

Xylene

-

Amber glass bottle

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolution of Polymer: In an amber glass bottle, dissolve the poly(hydroxystyrene) in xylene. This may take several hours with gentle stirring.

-

Addition of Photosensitive Components: Once the polymer is fully dissolved, add the benzophenone and the synthesized benzhydrol derivative to the solution.

-

Homogenization: Continue stirring until all components are completely dissolved and the solution is homogeneous.

-

Filtration: Filter the photoresist solution through a 0.2 µm filter to remove any particulate matter.

-

Storage: Store the photoresist solution in a cool, dark place.[1]

Photolithography Workflow

The following sections detail the step-by-step process of creating a patterned microstructure using the formulated benzhydrol-enhanced negative photoresist.

Diagram 4.1: Photolithography Workflow

Caption: A typical workflow for negative photoresist photolithography.

Protocol 4.1: Substrate Preparation

Proper substrate preparation is crucial for good photoresist adhesion.

-

Cleaning: Clean the substrate (e.g., silicon wafer) using a standard cleaning procedure (e.g., RCA-1 and RCA-2 cleans) to remove organic and inorganic contaminants.

-

Dehydration Bake: Bake the substrate in a convection oven at 120-150°C for at least 30 minutes to remove any adsorbed moisture.

-

Adhesion Promotion: Apply an adhesion promoter, such as hexamethyldisilazane (HMDS), to the substrate surface. This can be done by spin coating or vapor priming.[8]

Protocol 4.2: Photoresist Application

-

Spin Coating: Dispense the prepared photoresist solution onto the center of the substrate. Spin the substrate at a predetermined speed to achieve the desired film thickness. The optimal spin speed will depend on the viscosity of the photoresist and the desired thickness.[9]

Spin Speed (rpm) Approximate Film Thickness (µm) 1000 5.0 2000 3.5 3000 2.5 4000 2.0 Note: These are typical values and should be optimized for the specific photoresist formulation. -

Soft Bake: Bake the coated substrate on a hotplate to remove the solvent from the photoresist film. A typical soft bake is performed at 90-100°C for 60-90 seconds.[10]

Protocol 4.3: Patterning

-

Exposure: Expose the photoresist-coated substrate to UV light through a photomask. The exposed areas will undergo cross-linking. The required exposure dose will depend on the photosensitivity of the resist and the intensity of the light source.

-

Post-Exposure Bake (PEB): Perform a post-exposure bake to enhance the cross-linking reaction. This step is critical for chemically amplified resists and can improve the resolution and sidewall profile of the features. A typical PEB is performed at 110-120°C for 60-90 seconds.[11][12]

-

Development: Immerse the substrate in a developer solution to remove the unexposed regions of the photoresist. For negative photoresists, organic solvent-based developers or aqueous alkaline developers like tetramethylammonium hydroxide (TMAH) can be used.[13][14] The development time will need to be optimized to ensure complete removal of the unexposed resist without over-developing the patterned features.

Protocol 4.4: Final Steps

-

Hard Bake (Optional): A final hard bake at a higher temperature (e.g., 120-150°C) can be performed to further improve the chemical and thermal stability of the patterned photoresist.[15]

-

Inspection: Inspect the patterned substrate using an optical microscope or a scanning electron microscope (SEM) to evaluate the quality of the features, including resolution, line-edge roughness, and sidewall angle.[16]

Characterization of Photosensitive Materials

The performance of a photoresist is evaluated based on several key parameters.

Diagram 5.1: Photochemical Mechanism of Benzophenone/Benzhydrol System

Caption: The photochemical mechanism of a Type II photoinitiator system.

Contrast and Sensitivity

The contrast of a photoresist determines its ability to produce sharp features. It is determined by plotting the remaining film thickness as a function of the exposure dose. The sensitivity is the minimum dose required to achieve complete cross-linking.[17]

| Parameter | Description |

| Sensitivity (D₅₀) | The exposure dose required to retain 50% of the initial film thickness. |

| Contrast (γ) | The slope of the linear portion of the characteristic curve. A higher contrast value indicates better resolution. |

Troubleshooting

| Issue | Possible Cause | Solution |

| Poor Adhesion | Incomplete substrate cleaning or dehydration. | Ensure thorough cleaning and an adequate dehydration bake. Use an adhesion promoter. |

| Incomplete Development | Insufficient exposure dose or development time. | Increase exposure dose or development time. Optimize PEB parameters. |

| Feature Swelling | Inappropriate developer solvent. | Use a developer with lower solubility for the cross-linked resist. |

| Low Resolution | Poor contrast of the photoresist. | Optimize the formulation by adjusting the photoinitiator and hydrogen donor concentrations. Optimize PEB conditions. |

Conclusion

The inclusion of benzhydrol derivatives as hydrogen donors in benzophenone-based negative photoresist formulations offers a promising avenue for enhancing their photosensitivity and overall performance. This guide has provided a comprehensive overview of the synthesis of these derivatives, their role in photopolymerization, and detailed protocols for the fabrication of microstructures. By understanding and optimizing the interplay between the various components and processing parameters, researchers can effectively develop and utilize these advanced photosensitive materials for a wide range of applications in microfabrication and beyond.

References

-

MicroChemicals GmbH. Development of Photoresists. Retrieved from [Link]

-

Wikipedia. Photopolymer. Retrieved from [Link]

- Wang, Y., et al. (2015). Novel one-component polymeric benzophenone photoinitiator containing poly (ethylene glycol) as hydrogen donor. Journal of Applied Polymer Science, 132(44).

-

MicroChemicals GmbH. Post Exposure Bake (PEB). Retrieved from [Link]

- Mautner, A., et al. (2014). Synthesis and Characterization of Novel Photoresist for Extreme UV Lithography. reposiTUm.

-

Allresist GmbH. (2023). 6. What are the optimum coating parameters for photoresists in order to achieve good film images? Retrieved from [Link]

-

Chemistry Stack Exchange. (2021, January 18). Photochemical reduction of benzophenone: why inverted flask? Retrieved from [Link]

-

Transene Company, Inc. npd negative photoresist developers. Retrieved from [Link]

- European Patent Office. (1988). Solvents for Photoresist compositions (EP0273026B1).

-

Wevolver. (2024, October 30). Positive vs. Negative Photoresist: A Comprehensive Guide to Photolithography in Semiconductor Fabrication. Retrieved from [Link]

- E. H. Anderson, et al. (1995). Optimal temperature profiles for post-exposure bake of photo-resist. Stanford University.

- Ling, J., et al. (2017). Synthesis and self-assembly of photo-responsive polypeptoid-based copolymers containing azobenzene side chains. Polymer Chemistry, 8(39), 6109-6117.

-

iGEM. (2017). Protocol Photolithography. Retrieved from [Link]

-

ResearchGate. (a) Schematic of a characteristic curve for a negative photoresist... Retrieved from [Link]

- Yet, S. I., et al. (2006). Softbake and Post-exposure Bake Optimization for Process Window Improvement and Optical Proximity Effect Tuning. 2006 IEEE International Conference on Semiconductor Electronics.

- European Patent Office. (2021). NEGATIVE PHOTORESIST COMPOSITIONS (EP2016464B1).

- Neckers, D. C. (1989). The Photochemistry of Benzophenone. ScholarWorks@BGSU.

- DeForest, W. S. (1975).

- Takemoto, K., et al. (1991). Enantioselective Photopinacolization of Benzophenone and Benzhydrol Intercalated in Mg–Al LDH Interlayers. Chemistry Letters, 20(10), 1835-1838.

- European Patent Office. Photoresist processes, compositions and components.

-

ResearchGate. (PDF) Photoresists for microlithography. Retrieved from [Link]

- Lu, P.-H., et al. (2006). Development of thick negative photoresists for electroplating applications. Proc. SPIE 6153, Advances in Resist Technology and Processing XXIII.

- Department of Chemistry, Oregon State University. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES.

- MicroChemicals GmbH. (2010). Baking Steps in Photoresists Processing.

- Cornell NanoScale Science & Technology Facility.

- MIT. (2013).

- IEEE Xplore. (2006). Softbake and Post-exposure Bake Optimization for Process Window Improvement and Optical Proximity Effect Tuning.

- Kuo, C. L., et al. (2009). Study of optimization condition for spin coating of the photoresist film on rectangular substrate by taguchi design of an experiment. Songklanakarin J. Sci. Technol., 31(3), 331-335.

- BYU Cleanroom. Photoresist Photolithography Process.

-

IvyPanda. (2022, August 1). Reduction of Benzophenone to Benzhydrol: Yield, Spectrometry and Green Synthesis. Retrieved from [Link]

- University of Washington.

-

X-Physical Science. (2019, March 26). Learn about every aspect of photoresist (2Basic components and classification of photoresist ). Retrieved from [Link]

Sources

- 1. dakenchem.com [dakenchem.com]

- 2. Photopolymer - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 5. ivypanda.com [ivypanda.com]

- 6. elinfor.com [elinfor.com]

- 7. data.epo.org [data.epo.org]

- 8. Photoresist Photolithography Process [cleanroom.byu.edu]

- 9. 6. What are the optimum coating parameters for photoresists in order to achieve good film images? - Allresist EN [allresist.com]

- 10. research.engineering.ucdavis.edu [research.engineering.ucdavis.edu]

- 11. microchemicals.com [microchemicals.com]

- 12. Softbake and Post-exposure Bake Optimization for Process Window Improvement and Optical Proximity Effect Tuning | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 13. microchemicals.com [microchemicals.com]

- 14. transene.com [transene.com]

- 15. static.igem.org [static.igem.org]

- 16. wevolver.com [wevolver.com]

- 17. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to 4,4'-Bis(dimethylamino)benzhydrol